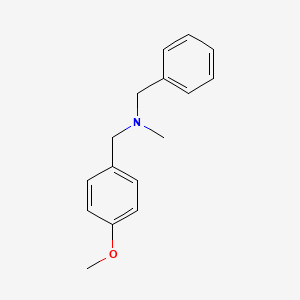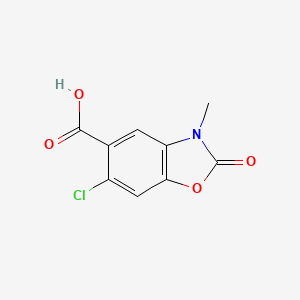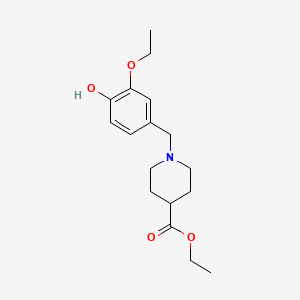
N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide, also known as BDMC, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a member of the benzamide family of compounds and is known for its unique chemical properties, which make it an attractive target for researchers. In
作用機序
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties, and this compound is thought to exert its anti-cancer effects through this mechanism. This compound has also been shown to inhibit the activity of certain signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the immune response. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound is also relatively easy to synthesize, which makes it an attractive target for researchers. However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to work with. This compound is also relatively unstable and can decompose over time, which can make it difficult to store.
将来の方向性
There are a number of future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide. One area of research is the development of more potent and selective HDAC inhibitors. This compound has been shown to inhibit the activity of multiple HDAC isoforms, and more selective inhibitors may have fewer side effects and be more effective in treating cancer. Another area of research is the development of more stable and soluble forms of this compound. This could involve the development of prodrugs or other formulations that improve the stability and solubility of the compound. Finally, this compound could be investigated for its potential use in combination with other anti-cancer drugs, which could improve its efficacy and reduce the risk of drug resistance.
合成法
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide involves the reaction of 4-bromo-2,6-dimethylphenylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization. The purity of the product is typically confirmed using NMR spectroscopy and other analytical techniques.
科学的研究の応用
N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide has been extensively researched for its potential use in various scientific applications. One of the most promising applications is in the field of cancer research. This compound has been shown to have potent anti-cancer properties, particularly against breast cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition to its anti-cancer properties, this compound has also been investigated for its potential use in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-10-6-4-5-7-14(10)16(19)18-15-11(2)8-13(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOWBEIFXJXAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)
![2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5885321.png)

![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)
![2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)
![2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B5885344.png)

![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)
![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)
![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)

